molecular formula C14H16ClN3O2 B10917042 {5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}(piperidin-1-yl)methanone

{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}(piperidin-1-yl)methanone

Cat. No.: B10917042
M. Wt: 293.75 g/mol
InChI Key: LELUWOFIPVNBED-UHFFFAOYSA-N
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Description

{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}(piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a furan ring, and a piperidine moiety, making it a versatile candidate for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with an appropriate aldehyde under acidic conditions.

    Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-2-ylmethyl halide in the presence of a base to form the desired intermediate.

    Introduction of the piperidine moiety: The final step involves the reaction of the intermediate with piperidine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}(piperidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, {5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}(piperidin-1-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C14H16ClN3O2/c15-11-8-16-18(9-11)10-12-4-5-13(20-12)14(19)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,10H2

InChI Key

LELUWOFIPVNBED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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